N-(4-bromo-3-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
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Description
N-(4-bromo-3-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C24H23BrFN5O3 and its molecular weight is 528.382. The purity is usually 95%.
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Scientific Research Applications
Coordination Complexes and Antioxidant Activity
The compound has been used in the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes were formed with pyrazole-acetamide derivatives and demonstrated significant antioxidant activity as determined by various in vitro methods (Chkirate et al., 2019).
Anti-Lung Cancer Activity
Research on related fluoro substituted benzo[b]pyran compounds, which include pyrazole and pyrimidine thione derivatives, has shown anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005).
Potential in Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines, related to the specified compound, have been synthesized for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. Some derivatives displayed subnanomolar affinity for TSPO and were used in vivo for neuroinflammation PET imaging (Damont et al., 2015).
Imaging Agents for Peripheral Benzodiazepine Receptors
Related compounds, such as fluoroethoxy and fluoropropoxy substituted derivatives, have been developed as imaging agents for peripheral benzodiazepine receptors (PBRs), showing high affinity and selectivity. These agents have potential applications in imaging neurodegenerative disorders (Fookes et al., 2008).
Anticancer Agents
Certain derivatives of the specified compound have been synthesized with different aryloxy groups attached to the pyrimidine ring, showing significant anticancer activity against various cancer cell lines (Al-Sanea et al., 2020).
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrFN5O3/c1-4-31-22-21(15(3)28-31)29(13-20(32)27-18-9-10-19(25)14(2)11-18)24(34)30(23(22)33)12-16-5-7-17(26)8-6-16/h5-11H,4,12-13H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQUYBVGLAQYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrFN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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